2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid
Overview
Description
2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid is a complex organic compound that features a tert-butyldimethylsilyl group, a nitrophenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid typically involves multiple steps. One common approach starts with the protection of a phenol group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This is followed by nitration to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the free phenol.
Scientific Research Applications
2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the phenoxy and acetic acid moieties can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsilyloxy)acetic acid: Similar in structure but lacks the nitrophenoxy group.
tert-Butyldimethylsilyloxyacetaldehyde: Contains a similar silyl ether group but has an aldehyde instead of an acetic acid moiety.
Uniqueness
2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrophenoxy group, in particular, distinguishes it from other similar compounds and expands its utility in various research fields.
Properties
IUPAC Name |
2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-nitrophenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6Si/c1-15(2,3)23(4,5)22-9-11-6-7-13(21-10-14(17)18)12(8-11)16(19)20/h6-8H,9-10H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZQGZIXUXYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308815-83-0 | |
Record name | 2-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-nitrophenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=308815-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.